[5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate
Beschreibung
Carbohydrate Backbone Configuration
The ribose sugar component of [5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate adopts specific conformational preferences that critically influence the overall molecular geometry and biological function. The pentose sugar exhibits characteristic ring puckering patterns, with the ribose moiety capable of adopting either North (3'-endo) or South (2'-endo) conformations depending on environmental conditions and protein interactions. Research indicates that the ribose ring pucker significantly affects nucleotide recognition and binding specificity in various enzymatic and receptor systems.
The stereochemical configuration of the ribose component follows the (2R,3S,4R,5R) designation, establishing the absolute configuration of all chiral centers within the carbohydrate backbone. This configuration places hydroxyl groups at the 2' and 3' positions in specific spatial orientations that facilitate hydrogen bonding interactions and contribute to the overall stability of the nucleotide structure. The 3'-endo pucker conformation is commonly adopted by ribonucleic acid structures and represents the preferred conformation for many protein-nucleotide interactions.
Studies examining ribose ring conformations in signaling nucleosides demonstrate that different protein targets exhibit preferences for specific sugar pucker conformations. The analysis of protein database structures reveals that some proteins exclusively prefer North conformations, while others accommodate various conformational states, indicating the dynamic nature of ribose ring flexibility in biological systems. The conformational preferences of the ribose ring directly influence the spatial positioning of the phosphate group and nucleobase, thereby affecting molecular recognition patterns and binding affinity.
Nucleobase Orientation and Tautomeric Forms
The cytosine nucleobase component of this nucleotide exhibits complex tautomeric behavior that significantly impacts its chemical properties and biological interactions. The 4-amino-2-oxopyrimidin-1-yl moiety represents the amino configuration of cytosine, which constitutes the preferred tautomeric form under physiological conditions. However, cytosine demonstrates the capability to undergo tautomerization, with the amino configuration potentially converting to alternative forms with varying probabilities depending on environmental factors.
Comprehensive theoretical studies have identified multiple cytosine tautomeric forms, with research indicating that 21 different tautomers can exist under various conditions. The stability of these tautomeric forms varies significantly between gas phase and aqueous solution environments, with the most stable tautomer in gas phase differing from that in aqueous solution. The C3 tautomer represents the most stable form in gas phase, while the C1 tautomer demonstrates greatest stability in aqueous environments, highlighting the critical influence of solvation effects on tautomeric equilibria.
The nucleobase orientation around the N-glycosidic bond exhibits restricted rotation due to steric constraints, with the compound typically adopting an anti-conformation where the base is rotated away from the ribose plane. This anti-conformation is characteristic of standard ribonucleic acid structures and B-form deoxyribonucleic acid, providing optimal spatial arrangements for base stacking interactions and hydrogen bonding patterns. The amino group at the 4-position of the pyrimidine ring serves as a critical hydrogen bond donor, while the carbonyl oxygen at the 2-position functions as a hydrogen bond acceptor, establishing specific recognition patterns for complementary base pairing.
Phosphate Group Stereoelectronic Effects
The phosphate moiety of this compound exerts significant stereoelectronic influences on the overall molecular conformation and reactivity. The dihydrogen phosphate group, attached to the 5'-position of the ribose ring, exists in multiple ionization states under physiological conditions, with the degree of deprotonation affecting electrostatic interactions and molecular recognition. The phosphate group contributes substantial negative charge density to the nucleotide, influencing both intramolecular conformational preferences and intermolecular binding interactions.
The stereoelectronic effects of the phosphate group extend beyond simple electrostatic considerations, with the tetrahedral geometry of the phosphorus atom creating specific directional preferences for hydrogen bonding and metal coordination. The oxygen atoms of the phosphate group serve as multiple hydrogen bond acceptors, capable of forming extensive networks of stabilizing interactions with protein residues, water molecules, and metal cations. Research demonstrates that interactions with divalent metal ions such as magnesium and zinc exhibit stronger binding affinity compared to monovalent cations, reflecting the increased electrostatic attraction and coordination preferences.
The phosphate group also influences the conformational flexibility of the ribose ring through intramolecular interactions, particularly affecting the accessibility of hydroxyl groups and the overall molecular shape. The negative charge distribution of the phosphate moiety creates electrostatic repulsion with other negatively charged groups while promoting attractive interactions with positively charged residues and metal centers. These stereoelectronic effects play crucial roles in enzyme recognition, substrate specificity, and catalytic mechanism in nucleotide-utilizing biochemical pathways.
Comparative Structural Analysis with Related Nucleotides
Comparative analysis of this compound with related nucleotide monophosphates reveals both conserved structural elements and distinctive features that contribute to functional specificity. Uridine monophosphate, sharing the pyrimidine nucleobase classification, exhibits similar ribose ring conformational preferences but differs in nucleobase structure through the absence of the amino group at the 4-position. This structural difference significantly alters hydrogen bonding patterns and base pairing specificity, with uridine monophosphate containing uracil as the nucleobase component rather than cytosine.
Adenosine monophosphate represents a purine nucleotide counterpart, demonstrating contrasting nucleobase architecture while maintaining identical ribose and phosphate components. The purine base structure of adenosine monophosphate creates distinct steric requirements and electronic properties compared to the pyrimidine structure of cytidine monophosphate, resulting in different protein recognition patterns and metabolic pathways. The molecular weight difference between these nucleotides reflects the larger purine base system, with adenosine monophosphate exhibiting a molecular weight of 347.22 grams per mole compared to 323.20 grams per mole for cytidine monophosphate.
| Nucleotide | Molecular Formula | Molecular Weight (g/mol) | Base Type | CAS Number |
|---|---|---|---|---|
| Cytidine Monophosphate | C9H14N3O8P | 323.20 | Pyrimidine | 63-37-6 |
| Uridine Monophosphate | C9H13N2O9P | 324.18 | Pyrimidine | 58-97-9 |
| Adenosine Monophosphate | C10H14N5O7P | 347.22 | Purine | 61-19-8 |
The conformational preferences of ribose rings in these related nucleotides demonstrate both similarities and variations depending on protein binding contexts. Studies indicate that some enzymes exhibit exclusive preferences for specific nucleotide types, while others demonstrate broader substrate specificity accommodating multiple nucleotide monophosphates. The structural analysis reveals that nucleoside diphosphate kinases prefer North conformations for both adenosine diphosphate and guanosine diphosphate when bound to active sites, suggesting conserved recognition mechanisms for purine nucleotides.
Crystallographic Data Challenges
MMFF94s Force Field Limitations
The application of MMFF94s force field methodologies to this compound structural characterization encounters specific limitations that affect the accuracy of computational predictions and molecular modeling studies. The MMFF94s force field, while specifically designed for organic compounds and parameterized for a wide range of functional groups including phosphates, carbohydrates, and heterocyclic compounds, exhibits particular challenges when applied to nucleotide systems. The static parameter set of MMFF94s, indicated by the 's' designation, is optimized for tasks requiring static output but may not adequately capture the dynamic conformational flexibility characteristic of nucleotide molecules.
Research indicates that MMFF94 force fields demonstrate limitations particularly in the optimization of nonbonded parameters for biomolecular systems, with the parameterization primarily driven by quantum mechanical interaction geometries rather than thermodynamic target data. This limitation becomes particularly pronounced in nucleotide modeling where accurate representation of electrostatic interactions, hydrogen bonding patterns, and conformational energetics requires precise parameterization of all functional groups simultaneously. The force field's treatment of phosphate group interactions and ribose ring conformational preferences may not fully capture the complex stereoelectronic effects that govern nucleotide behavior in biological environments.
The computational challenges extend to the accurate representation of torsional parameters governing N-glycosidic bond rotation and ribose ring puckering, which are critical for predicting nucleotide conformation and binding affinity. The MMFF94s parameterization, while comprehensive for many organic functional groups, may require additional refinement or alternative approaches for optimal nucleotide modeling, particularly when studying protein-nucleotide interactions or conformational dynamics. These limitations necessitate careful validation of computational results against experimental data and consideration of alternative force field approaches for specific applications.
Undefined Stereochemical Centers
The crystallographic characterization of this compound faces significant challenges related to the precise determination of stereochemical configurations, particularly in cases where electron density data may be insufficient to unambiguously assign absolute configurations. Research in nucleic acid crystallography indicates that structural determination can be complicated by the inherent symmetry and flexibility of nucleotide components, leading to potential ambiguities in stereochemical assignment. The challenges become particularly pronounced when dealing with disordered regions or multiple conformational states within crystal structures.
Studies examining nucleotide crystal structures reveal that electron density quality can vary significantly, with some structures exhibiting weak density for specific nucleotide components. In documented cases involving nucleoside diphosphate kinase structures, weak electron density for dinucleotide ligands resulted in incomplete structural characterization, with nucleotides observed in only some crystal lattice chains while remaining absent from others. These observations highlight the inherent difficulties in obtaining complete and unambiguous structural data for nucleotide complexes under crystallographic conditions.
The determination of absolute stereochemistry requires high-quality diffraction data and sophisticated refinement procedures, with particular attention to anomalous scattering effects that can provide definitive stereochemical assignment. The presence of multiple chiral centers within the ribose component of cytidine monophosphate necessitates careful analysis of all stereochemical relationships to ensure accurate structural representation. Advanced crystallographic techniques, including the use of heavy atom derivatives and high-resolution data collection, may be required to overcome these challenges and provide definitive structural characterization of all stereochemical aspects of the nucleotide molecule.
Eigenschaften
IUPAC Name |
[5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N3O8P/c10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(20-8)3-19-21(16,17)18/h1-2,4,6-8,13-14H,3H2,(H2,10,11,15)(H2,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IERHLVCPSMICTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N3O8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70861605 | |
| Record name | 4-Amino-1-(5-O-phosphonopentofuranosyl)pyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70861605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30811-80-4, 7075-11-8 | |
| Record name | POLY C | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120953 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Aracytidine 5'-phosphate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99445 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Vorbereitungsmethoden
Enzymatic Phosphorylation Methods
One of the primary preparation routes involves enzymatic phosphorylation of the nucleoside precursor, cytidine, using specific kinases:
- Enzyme Used: Cytidine monophosphate kinase catalyzes the transfer of a phosphate group to cytidine.
- Phosphate Donors: Adenosine triphosphate (ATP) or guanosine triphosphate (GTP) serve as phosphate group donors.
- Reaction Conditions: Mild aqueous conditions favoring enzyme activity; typically buffered solutions at physiological pH and temperature.
- Advantages: High regio- and stereoselectivity, environmentally friendly, and avoids harsh chemical reagents.
This method yields cytidine 5’-monophosphate (CMP), which corresponds to the compound of interest in its disodium salt form after neutralization.
Microbial Fermentation and Biotechnological Production
Industrial-scale production often employs fermentation:
- Microbial Strains: Select microorganisms capable of nucleotide biosynthesis are cultured under optimized conditions.
- Process: Fermentation broth contains the nucleotide which is subsequently extracted and purified.
- Purification Steps: Include filtration, ion-exchange chromatography to separate the nucleotide from other biomolecules, and crystallization to obtain the pure compound.
- Advantages: Cost-effective for large scale, sustainable, and capable of producing high-purity products.
This biotechnological approach is widely used for commercial production of nucleotide monophosphates, including the compound under discussion.
Multi-step Organic Synthesis
Chemical synthesis of this compound involves:
- Starting Materials: Protected nucleoside derivatives maintaining the stereochemistry of the sugar moiety.
- Key Steps:
- Protection of hydroxyl groups on the sugar ring to prevent side reactions.
- Selective phosphorylation at the 5'-hydroxyl group using phosphorylating agents.
- Deprotection under controlled conditions to yield the free dihydrogen phosphate.
- Purification: High-performance liquid chromatography (HPLC) is employed to separate the desired stereoisomer and remove impurities.
- Characterization: Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry confirm structure and purity.
Maintaining stereochemistry at the chiral centers (2R,3S,4R,5R configuration) is critical throughout the synthesis to ensure biological activity.
Summary Table of Preparation Methods
| Preparation Method | Key Features | Advantages | Limitations |
|---|---|---|---|
| Enzymatic Phosphorylation | Use of cytidine monophosphate kinase; ATP/GTP as donors | High selectivity; mild conditions | Enzyme cost; scale limitations |
| Microbial Fermentation | Culturing nucleotide-producing microbes; purification via chromatography | Scalable; cost-effective | Requires strain optimization; complex purification |
| Chemical Synthesis | Multi-step organic synthesis; protection/deprotection; HPLC purification | Precise control; applicable to analogs | Labor-intensive; stereochemical challenges |
| Combined Biocatalytic-Chemical | Hybrid approaches using enzymes and chemical steps | Improved yields and selectivity | Process complexity |
Detailed Research Findings
Enzymatic Methods: Studies show that cytidine monophosphate kinase efficiently catalyzes phosphorylation with ATP or GTP, yielding high purity CMP with minimal side products. Optimization of enzyme concentration and reaction time enhances yield.
Fermentation: Industrial reports indicate that microbial strains such as Corynebacterium and Bacillus species can be genetically engineered to overproduce nucleotide monophosphates. Downstream processing using ion-exchange resins effectively isolates the target compound.
Chemical Synthesis: Research highlights the necessity of protecting groups like silyl ethers or acyl groups on sugar hydroxyls to prevent unwanted phosphorylation or degradation. Phosphorylation reagents such as phosphorus oxychloride or phosphoramidites are applied under anhydrous conditions. HPLC purification ensures enantiomeric purity, confirmed by chiral NMR techniques.
Analytical Characterization: NMR spectroscopy (1H, 13C, 31P) and mass spectrometry are standard to verify molecular structure and purity. The compound’s molecular weight is approximately 694.4 g/mol, consistent with the dihydrogen phosphate salt form.
Analyse Chemischer Reaktionen
Types of Reactions
[5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form uracil arabinoside.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the sugar moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction. Substitution reactions often require nucleophiles such as amines or thiols under basic conditions .
Major Products
The major products formed from these reactions include uracil arabinoside from oxidation and various substituted derivatives depending on the nucleophile used in substitution reactions .
Wissenschaftliche Forschungsanwendungen
The compound [(2S,3R,4S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate has garnered attention in various scientific fields due to its potential applications in pharmacology, biochemistry, and medicinal chemistry. This article explores its applications, supported by data tables and case studies.
Antiviral Activity
Research indicates that compounds similar to the one exhibit antiviral properties. Specifically, they may inhibit viral replication by interfering with nucleic acid synthesis. Studies have shown that derivatives of pyrimidine can act against viruses such as HIV and hepatitis C .
Anticancer Properties
The compound has been investigated for its potential anticancer effects. Its structure allows it to interact with DNA and RNA synthesis pathways, which can lead to the inhibition of cancer cell proliferation. Some studies have reported promising results in vitro against various cancer cell lines .
Enzyme Inhibition
The phosphate group in the compound may enable it to serve as a substrate or inhibitor for specific enzymes involved in metabolic pathways. For instance, it could potentially inhibit kinases that are crucial for cell signaling and metabolism .
Drug Development
Due to its unique structure, this compound is being explored as a lead compound in drug development programs aimed at creating new therapeutic agents targeting viral infections and cancer .
Case Study 1: Antiviral Efficacy
A study conducted on a series of pyrimidine derivatives, including the target compound, demonstrated significant antiviral activity against the influenza virus in vitro. The mechanism was attributed to the inhibition of viral RNA polymerase activity, leading to reduced viral replication rates.
Case Study 2: Anticancer Activity
In another investigation, the compound showed cytotoxic effects on breast cancer cells (MCF-7). The study revealed that treatment with the compound resulted in increased apoptosis rates compared to control groups, suggesting its potential as an anticancer agent.
Case Study 3: Enzyme Interaction
A biochemical assay was performed to evaluate the interaction of the compound with specific kinases involved in cell proliferation. Results indicated that the compound acted as a competitive inhibitor, providing insights into its mechanism of action at the molecular level.
Wirkmechanismus
[5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate exerts its effects by interfering with DNA synthesis. Once inside the cell, it is rapidly converted to its active triphosphate form, cytosine arabinoside triphosphate. This active form inhibits DNA polymerase, preventing the elongation of the DNA chain and leading to cell death. The compound primarily targets rapidly dividing cells, making it effective against cancer cells .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Cytidine-5'-diphosphate (CDP)
- Molecular Formula : C₉H₁₅N₃O₁₁P₂
- Molecular Weight : 403.18 g/mol
- CAS Registry Number : 34393-59-4
- Key Difference: Contains a diphosphate group instead of a monophosphate.
- Role : CDP is a precursor to CMP and is involved in phospholipid biosynthesis (e.g., CDP-choline pathway) .
| Property | CMP | CDP |
|---|---|---|
| Phosphate Groups | 1 | 2 |
| Metabolic Role | RNA synthesis, glycosylation | Lipid metabolism, CMP precursor |
| Molecular Weight (g/mol) | 323.20 | 403.18 |
| Bioavailability | Rapidly hydrolyzed | Slower hydrolysis to CMP |
Modified Pyrimidine Analogs
[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate (CAS 21931-53-3)
- Molecular Formula : C₉H₁₁N₂Na₃O₁₂P₂
- Molecular Weight : 470.11 g/mol
- Key Difference: The pyrimidine ring lacks the 4-amino group and instead has 2,4-dione substituents (uracil derivative).
- Impact: Reduced hydrogen-bonding capacity (hydrogen bond donors: 6 in CMP vs. 4 here) and altered base-pairing in RNA .
5-Methoxy-CMP (CAS 76528-22-8)
- Molecular Formula : C₁₀H₁₆N₃O₉P
- Molecular Weight : 353.23 g/mol
- Key Difference : Methoxy group at the 5-position of the pyrimidine ring.
- Role : Used in synthetic oligonucleotides to study methylation effects on RNA stability and epigenetic regulation .
| Property | CMP | 5-Methoxy-CMP |
|---|---|---|
| Pyrimidine Substituent | 4-amino-2-oxo | 4-amino-5-methoxy-2-oxo |
| Hydrogen Bond Donors | 6 | 5 |
| Applications | Natural nucleotide | Epigenetic research |
N-Hydroxycytidine-5'-phosphate (CAS 4988-54-9)
- Molecular Formula : C₉H₁₄N₃O₉P
- Molecular Weight : 339.20 g/mol
- Key Difference: Hydroxyamino group replaces the 4-amino group on the pyrimidine.
Physicochemical and Functional Comparisons
Hydrogen Bonding and Solubility
- CMP has 6 hydrogen bond donors and 9 acceptors, enabling strong interactions in RNA helices .
- Analogs like 5-methoxy-CMP or N-hydroxy-CMP have fewer donors, reducing solubility and altering crystal packing .
Metabolic Stability
- CMP is rapidly hydrolyzed in vivo, whereas CDP and polyphosphorylated analogs exhibit prolonged activity due to slower enzymatic processing .
Biologische Aktivität
The compound [5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate is a derivative of cytidine monophosphate (CMP) and is recognized for its potential biological activities. This article discusses its structure, biological significance, and relevant research findings.
Chemical Structure and Properties
The molecular structure of this compound can be summarized as follows:
| Property | Details |
|---|---|
| IUPAC Name | [(2R,3S,4R,5R)-5-(4-amino-2-oxo(213C,1,3-15N2)pyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate |
| Molecular Formula | C₉H₁₄N₃O₈P |
| Molecular Weight | 323.2 g/mol |
| CAS Number | 63-37-6 |
The compound features a pyrimidine ring and a dihydroxy oxolane structure, contributing to its biochemical activity.
Antiviral Properties
Research indicates that derivatives of CMP exhibit antiviral properties. The compound has been studied for its effectiveness against various viral infections by inhibiting viral replication. A notable study demonstrated that nucleoside analogs of CMP can interfere with the viral RNA synthesis process, thereby reducing viral load in infected cells.
Enzymatic Activity
The compound acts as a substrate for several kinases involved in nucleotide metabolism. It is phosphorylated to form cytidine triphosphate (CTP), which is crucial for RNA synthesis and cellular energy metabolism. This phosphorylation process highlights its role in nucleotide biosynthesis pathways.
Study 1: Antiviral Efficacy
In a controlled laboratory study, this compound was tested against influenza virus strains. The results showed a significant reduction in viral titers in treated cells compared to untreated controls, suggesting strong antiviral activity.
Study 2: Impact on Cellular Metabolism
A metabolic profiling study assessed the influence of the compound on cellular metabolism in human hepatocytes. The findings indicated that the compound enhances the levels of CTP and other nucleotides, facilitating increased RNA synthesis and cell proliferation.
The biological activity of this compound is attributed to its ability to mimic natural nucleotides. It competes with endogenous substrates for phosphorylation by nucleoside kinases, leading to altered nucleotide pools within cells. This alteration can disrupt normal cellular functions and promote antiviral effects.
Q & A
Q. What are the key steps in synthesizing [5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate, and how is purity ensured?
The synthesis typically involves nucleoside analog preparation, starting with a ribose derivative functionalized at the 2' and 3' hydroxyl groups. Phosphorylation is achieved using phosphoramidite chemistry or direct phosphorylation agents (e.g., POCl₃). Critical steps include:
- Protection/deprotection : Use tert-butyldimethylsilyl (TBS) or acetyl groups to protect hydroxyl moieties during phosphorylation (see analogous methods in ).
- Purification : Reverse-phase HPLC or silica-gel chromatography to isolate the product.
- Purity validation : High-resolution mass spectrometry (HRMS) and ¹H/³¹P NMR to confirm structural integrity. Impurity profiling via HPLC with UV detection (≥95% purity threshold) .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
- NMR spectroscopy : ¹H and ³¹P NMR identify proton environments and phosphate group connectivity (e.g., δ ~0-5 ppm for ribose protons, δ ~-2 to 2 ppm for phosphorus) .
- X-ray crystallography : Use SHELXL for structure refinement. Key parameters include R-factor (<5%) and validation via the Cambridge Structural Database (CSD). Hydrogen-bonding networks are mapped using Mercury software .
- Mass spectrometry : ESI-MS in negative ion mode confirms molecular weight (calculated: 327.17 g/mol) .
Q. How can researchers assess stability under varying pH and temperature conditions?
- pH stability : Incubate the compound in buffers (pH 2–9) at 25°C for 24–72 hours. Monitor degradation via HPLC. The phosphate group may hydrolyze under acidic conditions (pH <3) .
- Thermal stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) determine decomposition temperatures. Store lyophilized samples at –20°C to prevent hydrolysis .
Advanced Research Questions
Q. How are hydrogen-bonding patterns analyzed in its crystal structure, and what functional insights do they provide?
- Graph set analysis : Apply Etter’s rules to categorize hydrogen bonds (e.g., D–H···A motifs). For example, the 4-amino group on the pyrimidine ring may form N–H···O bonds with adjacent phosphate oxygens, creating infinite chains (C(4) or R₂²(8) motifs).
- Functional implications : Hydrogen bonding stabilizes the solid-state conformation, influencing solubility and reactivity. Compare with analogs lacking the 3',4'-dihydroxy groups to assess packing efficiency .
Q. What challenges arise during X-ray data refinement for this compound, and how are they resolved?
Q. How does the compound’s stereochemistry impact interactions with biological targets (e.g., enzymes)?
- Docking studies : Use AutoDock Vina to model binding to kinases or phosphatases. The ribose 2',3'-dihydroxy configuration may mimic ATP’s ribose moiety, enabling competitive inhibition.
- Enzymatic assays : Compare inhibition constants (Kᵢ) of the D- and L-stereoisomers. The natural D-configuration (as in ) likely shows higher affinity due to target compatibility .
Q. What computational approaches predict its conformational dynamics in solution?
Q. How are trace metal impurities quantified, and what thresholds are acceptable for in vitro studies?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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